molecular formula C17H19F3N4O3S B2917273 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797968-29-6

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2917273
CAS No.: 1797968-29-6
M. Wt: 416.42
InChI Key: PJJYJKFDBYPBPA-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine scaffold linked via a methylene bridge to a 4-(trifluoromethoxy)benzenesulfonamide group. The presence of the pyrrolidine-substituted pyrimidine moiety is a key structural feature, as this heterocyclic system is commonly found in biologically active compounds and is known to participate in critical hydrogen bonding interactions with enzyme targets . The 4-(trifluoromethoxy)benzenesulfonamide component provides distinctive electronic characteristics due to the strong electron-withdrawing nature of the trifluoromethoxy group, which can enhance metabolic stability and membrane permeability in lead compounds . The sulfonamide functional group is a privileged pharmacophore in pharmaceutical development, known to confer potent inhibitory activity against various enzymes by mimicking transition states or key intermediates in biological pathways. Compounds with structural similarities, particularly those containing the pyrrolidin-1-yl-piperidine and sulfonamide motifs, have demonstrated relevance across multiple therapeutic areas, suggesting potential research applications for this compound in developing enzyme inhibitors, receptor modulators, and other biologically active agents . The molecular architecture of this benzenesulfonamide derivative suggests potential for investigation as a core scaffold in structure-activity relationship studies, particularly for researchers exploring the chemical biology of nitrogen-containing heterocycles and their interactions with biological targets. Its structural complexity offers multiple sites for synthetic modification, allowing medicinal chemists to systematically optimize physicochemical properties and target affinity. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material using appropriate safety precautions and in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-12-10-16(24-8-2-3-9-24)23-15(22-12)11-21-28(25,26)14-6-4-13(5-7-14)27-17(18,19)20/h4-7,10,21H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJYJKFDBYPBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives and exhibits various biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₅O₂S
  • Molecular Weight : 405.43 g/mol
  • CAS Number : 946258-99-7

The compound features a pyrimidine ring substituted with a pyrrolidinyl group and a trifluoromethoxy benzenesulfonamide moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study : A derivative of this compound demonstrated improved cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it may exert effects against specific bacterial strains by inhibiting their growth through interference with essential metabolic pathways.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. It may interact with various enzymes, modulating their activity and potentially leading to therapeutic benefits in conditions such as Alzheimer's disease.

Mechanism of Action : The compound is believed to bind to the active sites of enzymes like acetylcholinesterase (AChE), thereby inhibiting their function and contributing to increased levels of neurotransmitters in the brain .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Preparation of the Pyrimidine Ring : Utilizing precursors that allow for the introduction of functional groups.
  • Pyrrolidine Introduction : This step is crucial for enhancing biological activity.
  • Final Coupling Reactions : These reactions yield the final sulfonamide product.

Optimized conditions for these reactions can improve yield and purity, making them suitable for industrial applications .

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrimidine derivativesInduction of apoptosis in cancer cell lines
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
Enzyme InhibitionAChE inhibitorsModulation of neurotransmitter levels

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, the following structurally analogous compounds are analyzed:

Structural Analogues

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

  • Molecular Formula : C₁₈H₂₁F₃N₄O₂S
  • Molecular Weight : 414.4 g/mol
  • Key Differences :

  • Benzene Substituent : Trifluoromethyl (-CF₃) replaces trifluoromethoxy (-OCF₃), reducing electron-withdrawing effects and steric bulk.
    • Implications : Piperidine’s larger ring size may enhance hydrophobic interactions, while -CF₃ offers less polarity than -OCF₃, possibly affecting solubility and target affinity .

N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Molecular Formula: Not explicitly provided (estimated C₂₄H₂₂F₃N₂O₃S). Key Differences:

  • Core Heterocycle : Pyridine replaces pyrimidine, reducing hydrogen-bonding capacity.
  • Substituents : Benzyloxy and trimethyl groups introduce steric hindrance, which may limit membrane permeability.
    • Implications : The pyridine core and bulky substituents could reduce enzymatic inhibition potency compared to pyrimidine-based analogues .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Formula: C₂₈H₂₂F₂N₆O₄S (calculated from mass data). Key Differences:

  • Fused Ring System : Pyrazolo[3,4-d]pyrimidin-3-yl and chromen-4-one moieties increase molecular complexity.
  • Fluorine Substitution : Multiple fluorine atoms enhance metabolic stability but may elevate lipophilicity.
    • Implications : The extended π-system and fluorine atoms likely improve target selectivity but could compromise bioavailability .

Comparative Analysis Table

Property/Feature Target Compound Piperidine Analog Pyridine-Based Analog Pyrazolo-Pyrimidine Analog
Core Heterocycle Pyrimidine Pyrimidine Pyridine Pyrazolo[3,4-d]pyrimidine + Chromen-4-one
Heterocyclic Substituent Pyrrolidine (5-membered) Piperidine (6-membered) Benzyloxy, trimethyl Ethyl-linked chromenone
Benzene Substituent -OCF₃ -CF₃ -CF₃ -SO₂NHCH₃
Molecular Weight ~425 g/mol (estimated) 414.4 g/mol ~450 g/mol (estimated) 589.1 g/mol
Key Functional Groups Sulfonamide, -OCF₃, pyrrolidine Sulfonamide, -CF₃, piperidine Sulfonamide, -CF₃, benzyloxy Sulfonamide, fluorine, fused rings
Predicted Solubility Moderate (polar -OCF₃ vs. hydrophobic pyrrolidine) Lower (piperidine’s hydrophobicity) Low (bulky benzyloxy) Very low (high lipophilicity)

Key Findings

  • Heterocycle Impact : Pyrimidine cores (target compound and piperidine analog) favor hydrogen bonding and π-stacking interactions compared to pyridine-based systems .
  • Ring Size : Pyrrolidine’s compact structure may confer better target selectivity than piperidine, which could increase off-target interactions due to greater flexibility .
  • Complexity vs. Bioavailability : Pyrazolo-pyrimidine derivatives () demonstrate how fused rings improve potency but may necessitate formulation optimization for drug delivery .

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